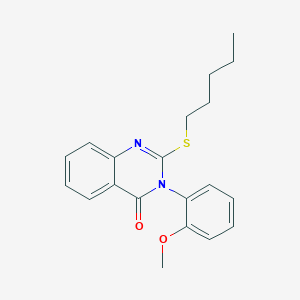
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone
Descripción general
Descripción
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways in the brain. MPQ has been the subject of extensive research due to its potential applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone exerts its pharmacological effects by selectively inhibiting PDE10A, which is highly expressed in the striatum and other regions of the brain. PDE10A plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are involved in various intracellular signaling pathways. By inhibiting PDE10A, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone increases the levels of cAMP and cGMP, leading to enhanced intracellular signaling and improved cognitive and motor function.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone can improve cognitive function, reduce motor symptoms, and increase dopamine release in the brain. 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal growth and survival. Additionally, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone in lab experiments is its potent and selective inhibition of PDE10A, which allows for precise modulation of intracellular signaling pathways. Additionally, 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of using 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone in lab experiments is its high cost and limited availability, which may restrict its widespread use in research.
Direcciones Futuras
Future research on 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone could focus on exploring its potential applications in the treatment of other neurological and psychiatric disorders, such as depression and anxiety disorders. Additionally, further studies could investigate the underlying mechanisms of 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Finally, future research could focus on developing more cost-effective and scalable methods for synthesizing 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone, which could facilitate its widespread use in research and clinical settings.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Studies have shown that 3-(2-methoxyphenyl)-2-(pentylthio)-4(3H)-quinazolinone can improve cognitive function, reduce motor symptoms, and increase dopamine release in the brain.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-2-pentylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-9-14-25-20-21-16-11-6-5-10-15(16)19(23)22(20)17-12-7-8-13-18(17)24-2/h5-8,10-13H,3-4,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRLAWPOXKOTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



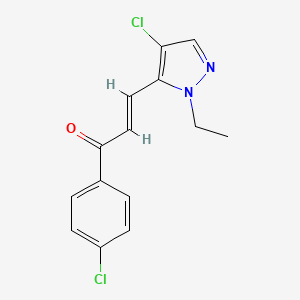
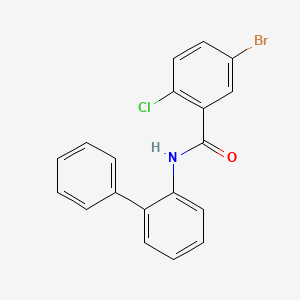
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4849156.png)
![2-(2-chlorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4849159.png)
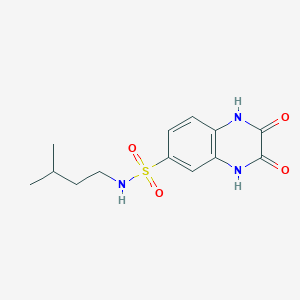
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4849176.png)
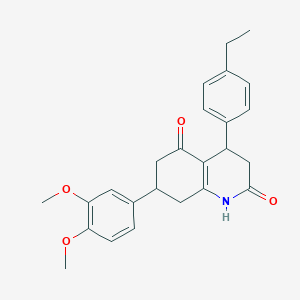
![({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid](/img/structure/B4849185.png)
![sec-butyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4849197.png)


![6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4849240.png)
![N-(4-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4849249.png)
![2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4849253.png)